Ddr1-IN-1

Description

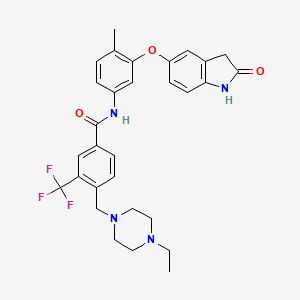

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZPVMOOEJAZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449685-96-4 | |

| Record name | 1449685-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DDR1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This guide details its binding kinetics, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology, fibrosis, and other fields where DDR1 signaling is a therapeutic target.

Core Mechanism of Action

This compound is a type II kinase inhibitor that selectively targets the DDR1 receptor tyrosine kinase.[1] Its mechanism is characterized by its binding to the inactive "DFG-out" conformation of the kinase domain, where the conserved Asp-Phe-Gly motif is flipped.[1][2][3] This binding mode locks the kinase in a non-functional state, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins.[1] The co-crystal structure of this compound with the DDR1 kinase domain reveals that the inhibitor occupies the ATP-binding pocket and an adjacent allosteric site.[1][4] Specifically, the indolin-2-one head group of this compound forms a hydrogen bond with the hinge residue Met704.[4] This mode of inhibition effectively blocks the downstream signaling cascades initiated by DDR1 activation.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and, for comparison, its activity against the closely related DDR2.

| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |

| IC50 | DDR1 | 105 nM | Lanthascreen enzymatic kinase assay | Human DDR1 kinase domain expressed in Sf9 cells | [2][5][6][7] |

| IC50 | DDR2 | 413 nM | Lanthascreen enzymatic kinase assay | Not specified | [2][6][7] |

| EC50 | DDR1 | 86 nM | Collagen-induced DDR1 autophosphorylation | U2OS cells | [2][5][6][7] |

| EC50 | DDR1 (basal) | 9 nM | Basal DDR1 autophosphorylation | U2OS cells | [2][6] |

Cellular Effects and Signaling Pathways

This compound effectively inhibits both basal and collagen-induced autophosphorylation of DDR1 in cellular contexts.[2][5][6] Upon binding to its ligand, typically fibrillar collagens, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8][9] These pathways are implicated in a variety of cellular processes including proliferation, migration, and invasion.[2][6][8]

DDR1 activation is known to stimulate several key signaling pathways, including:

-

PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation.[8]

-

MAPK pathway (MAPK1/3, MAPK14, MAPK8/9): This pathway regulates a wide range of cellular processes including gene expression, differentiation, and apoptosis.[8]

-

NF-κB pathway: This pathway is involved in inflammatory responses and cell survival.[8][9]

-

Src Kinase Pathway: Activation of Src is involved in cell migration.[9]

-

Notch1 Signaling: DDR1 can interact with and activate Notch1, promoting cell survival.[9]

By inhibiting DDR1 autophosphorylation, this compound effectively blocks the initiation of these downstream signals. Interestingly, studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative effects in cancer cell lines.[2][6] This suggests a potential for combination therapies that target parallel or compensatory signaling pathways.

Visualizing the Mechanism of Action

The following diagrams illustrate the DDR1 signaling pathway and the inhibitory action of this compound.

Caption: DDR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Lanthascreen™ Kinase Assay (Biochemical IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to block 50% of kinase activity in a cell-free system.

Materials:

-

Recombinant human DDR1 kinase domain (e.g., expressed in Sf9 cells)

-

Lanthascreen™ Eu-anti-tag antibody

-

GFP-tagged substrate

-

ATP

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

-

Add the DDR1 kinase and the GFP-substrate to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the Lanthascreen™ Eu-anti-tag antibody and EDTA.

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the emission signals at 520 nm (GFP) and 615 nm (Europium).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of DDR1 within a cellular context.

Materials:

-

U2OS cells engineered to overexpress DDR1 (e.g., under a doxycycline-inducible promoter)

-

Doxycycline

-

Rat tail collagen I

-

This compound at various concentrations

-

Cell lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin)[5]

-

Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and appropriate secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed U2OS-DDR1 cells in culture plates and allow them to adhere.

-

Induce DDR1 expression by treating the cells with doxycycline for 48 hours.[5]

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[5]

-

Stimulate DDR1 autophosphorylation by adding rat tail collagen I (e.g., 10 µg/ml) to the media and incubate for 2 hours.[5] For basal phosphorylation, omit the collagen stimulation.

-

Wash the cells three times with cold PBS.[5]

-

Lyse the cells using the lysis buffer.[5]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-phospho-DDR1 antibody to detect the level of phosphorylated DDR1.

-

Strip the membrane and re-probe with the anti-total-DDR1 antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[5]

-

Normalize the phospho-DDR1 signal to the total-DDR1 signal.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Cell Viability Assay (Antiproliferative Effects)

This assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines with known DDR1 expression or mutations

-

This compound at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Plate the cells at a specific density (e.g., 1500-3000 cells/well) in 96-well or 384-well plates and allow them to attach overnight.[5]

-

Add various concentrations of this compound or DMSO (vehicle control) to the wells.[5]

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]

-

Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or CCK-8).[5]

-

For CellTiter-Glo®, measure the luminescent signal. For CCK-8, measure the absorbance at 450 nm.[5]

-

Normalize the data to the DMSO-treated control wells.

-

Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]

- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-1 Binding to the DFG-out Conformation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental characterization, and therapeutic potential of targeting DDR1. This document details the binding of this compound to the DFG-out conformation of the DDR1 kinase, summarizes key quantitative data, outlines relevant signaling pathways, and provides detailed experimental protocols.

Introduction: this compound, a Selective Type II Kinase Inhibitor

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cellular processes such as proliferation, migration, and differentiation.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis.[3] this compound is a potent and selective small molecule inhibitor of DDR1.[1][2] It is classified as a type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain.[1][4] In this conformation, the Asp-Phe-Gly (DFG) motif, critical for ATP binding and catalysis, is flipped outwards from its canonical position. This binding mode contributes to the inhibitor's selectivity and potency. The co-crystal structure of this compound in complex with DDR1 has been resolved at a 2.2 Å resolution, providing detailed insights into its binding mechanism.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency metrics for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | DDR1 | 105 nM | Lanthascreen Enzymatic Assay | [1][2][5] |

| DDR2 | 413 nM | Lanthascreen Enzymatic Assay | [1][2][6] | |

| EC50 | DDR1 Autophosphorylation | 86 nM | Cellular Assay (U2OS cells) | [1][2][7] |

| Selectivity Score (S(1) at 1 µM) | KinomeScan (451 kinases) | 0.01 | KinomeScan Binding Assay | [8] |

DDR1 Signaling Pathways and Inhibition by this compound

Upon activation by collagen, DDR1 initiates a cascade of downstream signaling events that regulate various cellular functions. Key pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[3][8] These pathways are central to cell survival, proliferation, and invasion. This compound, by binding to the DFG-out conformation, locks the kinase in an inactive state, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Below is a diagram illustrating the major DDR1 signaling pathways and the point of inhibition by this compound.

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Lanthascreen™ Eu Kinase Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to the DDR1 kinase.

Materials:

-

DDR1 Kinase (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

This compound (or other test compounds)

-

Kinase Buffer A (5X)

-

TR-FRET Dilution Buffer

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound to 4X the final desired concentration in Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the DDR1 kinase and the Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

-

Assay Assembly:

-

Add 4 µL of the 4X compound dilution to the assay plate.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of DDR1 in a cellular context.

Materials:

-

U2OS cells overexpressing DDR1

-

Collagen I (rat tail)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with collagen I (e.g., 10 µg/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-DDR1 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

KinomeScan™ Selectivity Profiling

This competition binding assay is used to assess the selectivity of this compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR of a DNA tag fused to the kinase.

General Procedure:

-

A panel of DNA-tagged kinases is used.

-

This compound is incubated with the kinase and the immobilized ligand.

-

The amount of kinase bound to the solid support is measured via qPCR.

-

The results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the inhibitor.

-

Selectivity scores (e.g., S(1) at 1 µM) are calculated to provide a quantitative measure of selectivity.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. 4.6. KINOMEscan [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chayon.co.kr [chayon.co.kr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-1: A Technical Guide to its Role in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and has been implicated in numerous aspects of cancer progression, including proliferation, migration, and invasion. Its unique activation mechanism and overexpression in various tumors make it a compelling target for cancer therapy. Ddr1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in modulating cancer cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase domain of DDR1.[1][2] It binds to the "DFG-out" conformation of the kinase, an inactive state, thereby preventing autophosphorylation and subsequent downstream signaling.[3][4][5] Its selectivity for DDR1 over the closely related DDR2 and a wide panel of other kinases makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | Cell-free enzymatic assay | 105 | [1][2][5] |

| DDR2 | Cell-free enzymatic assay | 413 | [1][2][6] |

Table 1: In Vitro Kinase Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against DDR1 and DDR2 kinases in cell-free assays.

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| U2OS | DDR1 Autophosphorylation | EC50 | 86 | [1][4] |

| HCT-116 (colorectal) | Proliferation (with GSK2126458) | GI50 | 8.7 (this compound) | [4] |

Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) for the inhibition of DDR1 autophosphorylation and the growth inhibition (GI50) in a cancer cell line, highlighting its potentiation with other inhibitors.

Mechanism of Action and Impact on Cancer Cell Signaling

DDR1 activation by collagen triggers a cascade of downstream signaling events that promote cancer progression.[7][8] this compound, by inhibiting the kinase activity of DDR1, effectively blocks these pathways.

DDR1 Signaling Pathways

Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key cancer-related pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.[3][8]

-

MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and migration.[8]

-

NF-κB Pathway: This pathway is involved in inflammation, cell survival, and chemoresistance.[3][7]

-

Src and FAK Signaling: These pathways play a significant role in cell adhesion, migration, and invasion.[3]

-

Notch Signaling: Interaction with the Notch pathway can regulate cell proliferation and tumor growth.[7][9]

Visualization of this compound's Effect on DDR1 Signaling

The following diagram illustrates the primary signaling pathways downstream of DDR1 and the point of inhibition by this compound.

Figure 1: DDR1 signaling pathways and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding site of the DDR1 kinase domain.[10]

Materials:

-

Recombinant human DDR1 kinase domain[11]

-

LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled kinase tracer[10]

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

-

This compound (serial dilutions)

-

384-well plate

Procedure:

-

Prepare a 3X solution of this compound serial dilutions in Kinase Buffer A.

-

Prepare a 3X mixture of DDR1 kinase and Eu-anti-tag antibody in Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

-

Add 5 µL of the this compound solution to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

Calculate IC50 values by plotting the FRET signal against the inhibitor concentration.

Figure 2: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][12]

Materials:

-

U2OS cells overexpressing DDR1[1]

-

DMEM with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-DDR1 (Tyr513), anti-DDR1, and secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.

-

Induce DDR1 expression if using an inducible system (e.g., with doxycycline for 48 hours).[12]

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.[1][12]

-

Stimulate the cells with 10 µg/mL collagen I for 2 hours.[1][12]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.

-

Visualize the bands using an appropriate detection system.

-

Quantify band intensities to determine the EC50 of this compound.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.[1]

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Appropriate cell culture medium

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]

-

Treat the cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.[1]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate GI50 values.

In Vivo Applications and Future Directions

While this compound is primarily a tool for in vitro studies, its use in combination with other therapeutic agents has shown promise in preclinical models. For instance, combining this compound with PI3K/mTOR inhibitors potentiates its antiproliferative activity in colorectal cancer cells.[5] Furthermore, the inhibition of DDR1 has been shown to enhance the efficacy of chemotherapy in KRAS-mutant lung adenocarcinoma models, suggesting a potential therapeutic strategy.[13]

Future research will likely focus on the development of this compound analogs with improved pharmacokinetic properties for in vivo studies and clinical translation. Additionally, further exploration of synergistic combinations with other targeted therapies or immunotherapies could unveil novel treatment paradigms for various cancers.

Conclusion

This compound is a highly selective and potent inhibitor of DDR1, making it an indispensable tool for elucidating the role of DDR1 in cancer cell signaling. Its ability to block key pro-tumorigenic pathways underscores the therapeutic potential of targeting DDR1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the utility of DDR1 inhibition in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 13. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ddr1-IN-1: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with diseases such as cancer and fibrosis.[3][4] this compound functions as a type II kinase inhibitor, binding to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][5] This guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the autophosphorylation of DDR1 upon collagen stimulation.[1][2] This action blocks the initiation of downstream signaling cascades. The inhibitor has demonstrated significant selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific signaling.[1][2]

Downstream Signaling Pathways Modulated by this compound

DDR1 activation triggers several key signaling pathways that are consequently affected by this compound. The primary pathways include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and migration.

-

NF-κB Pathway: This pathway plays a central role in inflammation and cell survival.

Inhibition of DDR1 by this compound has been shown to modulate the phosphorylation status and expression levels of key components within these pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | Lanthascreen Kinase Assay | 105 | [1][6] |

| DDR2 | Lanthascreen Kinase Assay | 413 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC50 (nM) | Reference |

| U2OS | DDR1 Autophosphorylation | Inhibition of basal autophosphorylation | 86 | [1][6] |

Table 3: Effect of this compound on Downstream Signaling Components

| Cell Line | Treatment | Target Protein | Effect | Reference |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | pAKT | Decreased phosphorylation | [5] |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | pERK | Decreased phosphorylation | [5] |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | ICAM1 | Decreased expression | [5] |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | VCAM1 | Decreased expression | [5] |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | Ki67 | Decreased expression | [5] |

| A375, HT29, SK-HEP | This compound (IC50 dose) + Collagen I | MMP9 | Decreased expression | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: DDR1 Downstream Signaling Pathways Inhibited by this compound.

Caption: General Experimental Workflow for Assessing this compound Activity.

Detailed Experimental Protocols

Lanthascreen™ Kinase Assay (for IC50 determination)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.

Materials:

-

DDR1 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

This compound (or other test compound)

-

1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

Procedure:

-

Prepare serial dilutions of this compound in 1X Kinase Buffer A at 3 times the final desired concentration.

-

Prepare a mixture of DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A at 3 times the final desired concentration.

-

Prepare the kinase tracer in 1X Kinase Buffer A at 3 times the final desired concentration.

-

In a 384-well plate, add 5 µL of the this compound dilution series.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This protocol is a general guideline for assessing the inhibition of DDR1 autophosphorylation in a cellular context.

Materials:

-

U2OS cells (or other suitable cell line overexpressing DDR1)

-

Collagen I

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-DDR1 (e.g., pY792), anti-total-DDR1, and a loading control (e.g., GAPDH, β-actin)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed U2OS cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C. Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with the cell lysates.

-

Probe the membranes with primary antibodies against phospho-DDR1 and total DDR1. A loading control antibody should also be used.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.

-

Plot the normalized phospho-DDR1 signal against the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of Downstream Signaling Targets

This protocol describes the analysis of key downstream signaling proteins affected by this compound.

Materials:

-

Cancer cell lines (e.g., A375, HT29, SK-HEP)

-

Collagen I

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-AKT (e.g., pS473), anti-total-AKT, anti-phospho-ERK1/2 (e.g., pT202/Y204), anti-total-ERK1/2, anti-ICAM1, anti-VCAM1, anti-Ki67, anti-MMP9, and a loading control.

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture the chosen cancer cell lines to a suitable confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with this compound at a predetermined concentration (e.g., the IC50 for DDR1 inhibition in that cell line) for a specified time.

-

Stimulate the cells with collagen I.

-

Lyse the cells and perform protein quantification.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membranes with the primary antibodies for the target proteins.

-

Incubate with secondary antibodies and visualize the bands.

-

Quantify the band intensities and normalize phosphorylated proteins to their total protein counterparts, and other proteins to the loading control.

Conclusion

This compound is a selective and potent inhibitor of DDR1 that effectively blocks its autophosphorylation and subsequent downstream signaling. The primary signaling pathways affected are the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. The inhibition of these pathways by this compound leads to decreased phosphorylation of key kinases like AKT and ERK, and reduced expression of proteins involved in cell adhesion, proliferation, and invasion, such as ICAM1, VCAM1, Ki67, and MMP9. The provided data, diagrams, and protocols offer a comprehensive technical resource for researchers and drug development professionals working on DDR1-targeted therapies. Further research, including phosphoproteomic studies, will likely unveil a broader spectrum of this compound's downstream effects and further solidify its utility as a chemical probe and potential therapeutic lead.

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]

- 6. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-1 Modulation of MAPK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. One of the key pathways activated by DDR1 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a central regulator of a wide variety of cellular processes. Dysregulation of the DDR1-MAPK signaling axis has been implicated in various pathological conditions, including fibrosis and cancer.

Ddr1-IN-1 is a potent and highly selective inhibitor of DDR1 kinase activity.[1][2][3][4][5][6] Its specificity makes it an invaluable tool for elucidating the precise roles of DDR1 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant DDR1 activity. This technical guide provides a comprehensive overview of the modulation of MAPK signaling by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the involved signaling pathways and experimental workflows.

Data Presentation

Quantitative Inhibitory Activity of this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity against DDR1 and its cellular effects.

| Target | Parameter | Value (nM) | Reference |

| DDR1 | IC50 | 105 | [1][2][3][4][5][6] |

| DDR2 | IC50 | 413 | [4][6] |

| DDR1 Autophosphorylation (in U2OS cells) | EC50 | 86 | [1] |

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for DDR1. A KinomeScan assay against a panel of 451 kinases demonstrated that this compound has a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[7]

Signaling Pathways and Experimental Workflows

This compound Modulation of the MAPK Signaling Pathway

The following diagram illustrates the canonical DDR1-mediated MAPK signaling pathway and the point of inhibition by this compound. Upon collagen binding, DDR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Shc. This leads to the recruitment of the Grb2-SOS complex, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally the MAP kinases (ERK, JNK, and p38), which then translocate to the nucleus to regulate gene expression. This compound directly inhibits the kinase activity of DDR1, thereby preventing the initiation of this downstream signaling cascade.

Caption: this compound inhibits DDR1 autophosphorylation, blocking downstream MAPK signaling.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on MAPK signaling in a cell-based assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. This compound | DDR1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

understanding the selectivity of Ddr1-IN-1 for DDR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Dysregulation of DDR1 signaling has been implicated in several diseases, including cancer and fibrosis, making it an attractive therapeutic target.[3][4] this compound was discovered as a potent and selective inhibitor of DDR1, binding to the kinase in its "DFG-out" conformation, a hallmark of type II kinase inhibitors.[1][5] This guide delves into the specifics of its selectivity profile and the methodologies used to establish it.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 105 | [2][6] |

| DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 413 | [2][6] |

IC50: The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | EC50 (nM) | Reference |

| U2OS | Collagen-Induced DDR1 Autophosphorylation | 86 | [2] |

EC50: The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.

Table 3: Kinome-wide Selectivity of this compound

| Assay Platform | Number of Kinases Screened | Inhibitor Concentration | Selectivity Score (S(1)) | Off-Targets Identified in Primary Screen | Reference |

| KinomeScan | 451 | 1 µM | 0.01 | ABL, KIT, PDGFRβ | [1][2] |

Selectivity Score (S(1)): A quantitative measure of compound selectivity, calculated as the number of kinases that a compound binds to divided by the total number of kinases tested. A lower score indicates higher selectivity. It is important to note that the binding of this compound to ABL, KIT, and PDGFRβ observed in the KinomeScan assay was not confirmed in subsequent enzymatic assays.[1][2]

Mechanism of Action

This compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][5] This specific binding mode contributes to its selectivity. The structural basis for its selectivity against other kinases, such as ABL, lies in differences in the P-loop region of the kinase domain. The ether bridge of this compound orients its "head" group away from the ABL P-loop, disrupting critical hydrophobic interactions that are necessary for high-affinity binding to ABL.[5][7]

Caption: Mechanism of this compound as a Type II Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity of this compound.

KinomeScan™ Profiling

This method assesses the binding of a test compound against a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. Kinases are tested for their ability to bind to this ligand in the presence of the test compound. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase indicates that the test compound is competing for the active site.

Protocol:

-

A proprietary, active site-directed ligand is immobilized on a solid support.

-

A panel of 451 kinases is individually tested for their ability to bind to the immobilized ligand.

-

The binding reactions are performed in the presence of a fixed concentration of this compound (e.g., 1 µM).

-

The amount of each kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that amplifies a DNA tag unique to each kinase.

-

The results are reported as the percentage of the kinase that is bound to the ligand in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

-

A selectivity score is calculated based on the number of kinases that show significant binding to the inhibitor.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency (IC50) of inhibitors.[8]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium-labeled anti-tag antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8]

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]

-

Prepare serial dilutions of this compound in the kinase buffer.

-

Prepare a solution containing the DDR1 or DDR2 kinase and the europium-labeled anti-tag antibody.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the this compound serial dilutions.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.[9]

Principle: U2OS cells, which endogenously express DDR1, are treated with the inhibitor and then stimulated with collagen. The level of DDR1 autophosphorylation is then quantified by Western blotting using an antibody specific for phosphorylated DDR1.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells three times with cold PBS.

-

Lyse the cells in a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[9]

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 DDR1b).[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[9]

-

Normalize the phosphorylated DDR1 signal to a loading control (e.g., total DDR1 or a housekeeping protein).

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Visualizing DDR1 Signaling and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the selectivity of this compound.

Caption: Simplified DDR1 Signaling Pathway.

Caption: Workflow for Assessing this compound Selectivity.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. selleckchem.com [selleckchem.com]

Ddr1-IN-1: A Pharmacological Probe for Interrogating Discoidin Domain Receptor 1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document consolidates key data on its biochemical and cellular activity, details established experimental protocols for its use, and visualizes its mechanism of action and relevant signaling pathways.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate a multitude of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[3][4] Dysregulation of DDR1 signaling has been implicated in various pathological conditions, including fibrosis, atherosclerosis, and cancer.[5][6] this compound is a valuable pharmacological tool for elucidating the precise roles of DDR1 in these processes.[3][4]

Mechanism of Action

This compound is a type II kinase inhibitor that selectively binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[3][4] This binding mode prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking downstream signaling. The co-crystal structure of this compound in complex with DDR1 has been resolved at 2.2 Å, providing detailed insights into its binding interactions.[3][4]

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Cell Line | Notes | Citation |

| IC50 (DDR1) | 105 nM | Enzymatic Kinase Assay (Lanthascreen) | - | In vitro measurement of enzymatic inhibition. | [4][7] |

| IC50 (DDR2) | 413 nM | Enzymatic Kinase Assay (Lanthascreen) | - | Demonstrates ~4-fold selectivity for DDR1 over DDR2. | [4][7] |

| EC50 (DDR1 Autophosphorylation) | 86 nM | Cellular Assay (Western Blot) | U2OS | Inhibition of basal DDR1 autophosphorylation in cells. | [4][7] |

Selectivity Profile of this compound

This compound exhibits high selectivity for DDR1. In a KinomeScan assay against a panel of 451 kinases, this compound demonstrated a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[1]

Experimental Protocols

DDR1 Autophosphorylation Assay in U2OS Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

-

U2OS cells overexpressing DDR1

-

This compound

-

Rat tail collagen I

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, 10 µg/ml leupeptin)[8]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

Nitrocellulose membranes

-

Primary antibodies: anti-phospho-DDR1 (e.g., against pY513), anti-total-DDR1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate U2OS-DDR1 cells in 6-well plates and grow to 70-80% confluency.

-

Induce DDR1 expression if using an inducible system.

-

Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for 1 hour.[8]

-

Stimulate the cells with 10 µg/ml collagen I for 2 hours.[8]

-

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS.[8]

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total DDR1 for loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-DDR1 and total DDR1 using densitometry software (e.g., ImageJ).[8]

-

Normalize the phospho-DDR1 signal to the total DDR1 signal.

-

Plot the normalized data against the concentration of this compound to determine the EC50 value.

-

Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well opaque-walled plate at a density of 3,000 cells per well in 100 µl of culture medium.[8]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (and/or in combination with other inhibitors) for 48-72 hours.[8] Include a DMSO vehicle control.

-

-

Assay Execution:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).[1]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the key components of the DDR1 signaling pathway that are inhibited by this compound.

Caption: DDR1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines a typical workflow for characterizing the pharmacological effects of this compound.

References

- 1. promega.com [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 9. OUH - Protocols [ous-research.no]

structural biology of Ddr1-IN-1 and DDR1 complex

An In-depth Technical Guide on the Structural Biology of the Ddr1-IN-1 and DDR1 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix.[1][2][3] Unlike typical RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer.[1][2] Its activation process is unusually slow and sustained.[4] Upon activation, DDR1 triggers a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[5][6][7]

Given its role in transmitting signals from the extracellular matrix, altered DDR1 function, through overexpression or mutation, has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, inflammation, and various cancers.[1][2][3][8] This has made DDR1 an attractive therapeutic target. This compound is a potent and selective, ATP-competitive inhibitor developed to probe the pharmacological consequences of DDR1 inhibition.[6][9][10] This guide provides a detailed overview of the structural and quantitative aspects of the this compound and DDR1 complex, including key experimental methodologies and the signaling pathways involved.

Quantitative Data: Inhibitor Potency and Binding Affinities

The inhibitory activity of this compound and other related compounds against DDR1 has been quantified using various biochemical and cell-based assays. The data below summarizes key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and KD (dissociation constant).

| Compound | Target | Assay Type | Value (nM) | References |

| This compound | DDR1 | Kinase Assay (Lanthascreen) | 105 | [6][9][10][11][12][13] |

| DDR2 | Kinase Assay (Lanthascreen) | 413 | [6][9][10][12] | |

| DDR1 | Cell Autophosphorylation (U2OS) | 86 - 87 | [6][9][10][11] | |

| DDR1-IN-2 | DDR1 | Kinase Assay (Lanthascreen) | 47 | [3][6][10] |

| DDR2 | Kinase Assay (Lanthascreen) | 145 | [6][10] | |

| DDR1 | Cell Autophosphorylation (U2OS) | 9 | [6][10] | |

| Ponatinib | DDR1 / DDR2 | Kinase Assay | 9 | [1] |

| Imatinib | DDR1 | Kinase Assay | 43 | [2] |

| DDR1 | Isothermal Titration Calorimetry (KD) | 1.9 | [1] | |

| DDR1 | Cell Autophosphorylation (U2OS) | 21 | [1] | |

| Nilotinib | DDR1 | Kinase Assay | 3.7 | [2] |

| Dasatinib | DDR1 | Kinase Assay | 1.35 | [2] |

| DDR-TRK-1 | DDR1 | Kinase Assay | 9.4 | [12][14] |

Structural Biology of the this compound Interaction

The structural basis for the potency and selectivity of this compound has been elucidated through X-ray crystallography. The co-crystal structure of the human DDR1 kinase domain in complex with this compound was solved at a resolution of 2.2 Å (PDB ID: 4CKR).[1][6]

Key structural insights include:

-

Binding Conformation: this compound is a type II kinase inhibitor, meaning it binds to the inactive 'DFG-out' conformation of the kinase domain.[1][6][10] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is not present in the active 'DFG-in' state. This is a characteristic feature exploited by inhibitors like imatinib and this compound.[1][15]

-

Key Interactions: The inhibitor binds in the ATP pocket. The carbonyl of its indolin-2-one "head" group forms a hydrogen bond with the backbone of Met704 in the hinge region of the kinase.[1] The trifluoromethyl group on the "tail" region of this compound occupies the hydrophobic pocket created by the DFG-out conformation.[1]

-

Basis for Selectivity: While this compound shares similarities with multi-targeted inhibitors like imatinib, its selectivity for DDR1 over kinases like Abelson kinase (ABL) is attributed to specific structural differences.[1] An ether bridge in this compound orientates its head group away from the P-loop of ABL, disrupting critical hydrophobic interactions that are necessary for potent ABL inhibition.[1][16]

DDR1 Signaling Pathways

DDR1 activation by collagen initiates several downstream signaling cascades that are highly dependent on cell type and context.[2] Inhibition of DDR1 with molecules like this compound is intended to block these pathways. The major pathways implicated include PI3K/Akt/mTOR, various MAPK pathways, and NF-κB.[5][17][18] These pathways collectively regulate cell survival, proliferation, migration, and invasion.[5][8][19]

Experimental Protocols

The characterization of the this compound and DDR1 complex relies on a suite of biochemical, biophysical, and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated DDR1 kinase domain.

-

LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay used to determine the IC50 of this compound.[6][10]

-

Principle: The assay detects the binding and displacement of a fluorescently-labeled, ATP-competitive inhibitor (tracer) to the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer also binds, FRET occurs between the europium donor and the Alexa Fluor® acceptor.

-

Method: A test compound (e.g., this compound) is incubated with the DDR1 kinase, the Eu-labeled antibody, and the tracer. If the compound binds to the kinase's ATP pocket, it displaces the tracer, leading to a loss of the FRET signal.

-

Readout: The decrease in FRET signal is measured, and the data is used to calculate the IC50 value of the inhibitor.[20]

-

-

Radiometric Kinase Assay (HotSpot™): This is a classic method that measures the transfer of a radioactive phosphate from ATP to a substrate.[21]

-

Reagents: The assay includes the active DDR1 kinase domain, a specific peptide substrate (e.g., modified AXLtide), kinase assay buffer, and γ-³³P-labeled ATP.[21]

-

Method: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by adding the γ-³³P-ATP cocktail and incubated at 30°C.

-

Quenching & Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed with phosphoric acid to remove unbound γ-³³P-ATP. The radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.

-

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of collagen-induced DDR1 autophosphorylation.

-

Cell Culture: Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are commonly used.[9][11] Cells are plated and grown to a suitable confluency.

-

Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a defined period.

-

Stimulation: DDR1 is activated by adding collagen I (e.g., from rat tail) to the culture medium for a specified time (e.g., 90 minutes).[11][22]

-

Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Detection: The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513) and a primary antibody for total DDR1 as a loading control.

-

Quantification: The intensity of the bands is measured using densitometry software (e.g., ImageJ).[11] The ratio of phosphorylated DDR1 to total DDR1 is calculated and plotted against inhibitor concentration to determine the EC50 value.

Biophysical Interaction Analysis

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It was used to determine that imatinib binds to the DDR1 kinase domain with a dissociation constant (KD) of 1.9 nM, indicating a very strong interaction.[1]

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time.[23] While not explicitly detailed for this compound in the provided context, it is a standard method for characterizing inhibitor binding kinetics.

-

Principle: A ligand (e.g., the DDR1 kinase domain) is immobilized on a gold-coated sensor chip. An analyte (the inhibitor) in solution is flowed over the chip.

-

Detection: Binding of the analyte to the immobilized ligand changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected polarized light.

-

Data Output: The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[24][25]

-

Conclusion

This compound is a well-characterized, selective inhibitor that targets the inactive 'DFG-out' conformation of the DDR1 kinase domain. Its mechanism of action, potency, and selectivity have been thoroughly investigated through a combination of X-ray crystallography, biochemical assays, and cell-based studies. The structural and quantitative data presented in this guide underscore the key interactions that govern the this compound complex and provide a solid foundation for its use as a chemical probe to dissect DDR1-dependent signaling. For drug development professionals, the detailed methodologies and structural insights offer a roadmap for the rational design of next-generation DDR1 inhibitors with improved therapeutic profiles for treating cancer, fibrosis, and other inflammatory diseases.

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. servers.meilerlab.org [servers.meilerlab.org]

- 4. researchgate.net [researchgate.net]

- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. adooq.com [adooq.com]

- 13. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]

- 14. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.cn [tools.thermofisher.cn]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jacksonimmuno.com [jacksonimmuno.com]

- 24. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Immunofluorescence Staining with Ddr1-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the effects of Ddr1-IN-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), on cellular signaling pathways. This document includes detailed protocols for sample preparation, immunofluorescence staining of key signaling proteins, and methods for quantitative analysis, along with illustrative diagrams of the relevant pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the DDR1 receptor tyrosine kinase.[1][2] DDR1, upon activation by its ligand, collagen, plays a crucial role in various cellular processes, including proliferation, migration, and differentiation.[3][4] Its dysregulation is implicated in numerous diseases, including cancer and fibrosis. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]

Key Signaling Pathways Affected by this compound

DDR1 activation triggers several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) pathways.[5] Inhibition of DDR1 with this compound is expected to modulate the activity of these pathways, which can be visualized and quantified using immunofluorescence by monitoring the phosphorylation status and subcellular localization of key pathway components.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound and related DDR1 inhibition on key cellular processes and signaling events.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 (DDR1) | 105 nM | - | Potent and selective inhibitor of DDR1. | [1][2] |

| IC50 (DDR2) | 413 nM | - | Approximately 4-fold less potent for DDR2. | [2] |

| EC50 (DDR1 Autophosphorylation) | 86 nM | U2OS | Inhibition of basal DDR1 autophosphorylation in cells. | [6] |

Table 2: Effects of DDR1 Inhibition on Downstream Signaling and Cellular Processes

| Parameter Measured | Treatment | Effect | Cell Line/Model | Reference |

| Akt Phosphorylation (p-Akt) | Ddr1 knockout | 74% reduction in calcifying media | Vascular Smooth Muscle Cells | |

| Runx2 Nuclear Localization | Ddr1 knockout | Reduced nuclear localization | Vascular Smooth Muscle Cells | [7][8] |

| Cell Proliferation (2D) | DDR1 & DDR2 co-expression | Significantly inhibited | HEK 293T | [9] |